2,4-Dichloro-3-(chloromethyl)pyridine
Description
2,4-Dichloro-3-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by three chlorine substituents: two on the pyridine ring (positions 2 and 4) and one on a methyl group attached to position 2. This compound is structurally distinct due to its high chlorine content and the reactive chloromethyl (-CH₂Cl) group, which enhances its electrophilicity and utility in cross-coupling reactions or as a precursor in medicinal chemistry .
Properties
Molecular Formula |
C6H4Cl3N |
|---|---|
Molecular Weight |
196.5 g/mol |
IUPAC Name |
2,4-dichloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
InChI Key |
JGVOJIWYJGVHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 3-(chloromethyl)pyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced chlorination techniques and catalysts helps in achieving efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Less chlorinated pyridine derivatives.
Scientific Research Applications
2,4-Dichloro-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The chlorine atoms and the chloromethyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of 2,4-dichloro-3-(chloromethyl)pyridine are influenced by the positions and types of substituents. Key structural analogs include:
- 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) : Features a methoxy (-OCH₃) and methyl (-CH₃) group instead of chloromethyl. The methoxy group increases electron density on the ring, reducing electrophilicity compared to the chloromethyl analog .
- Thieno[2,3-b]pyridine derivatives: These heterocycles, synthesized via α-halo carbonyl intermediates (e.g., chloromethyl groups), exhibit enhanced bioactivity due to fused thiophene rings, contrasting with the simpler pyridine backbone of the target compound .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on analogs in .
Research Findings and Data Validation
Recent studies emphasize the following trends:
- Electrophilicity and Reactivity : Chloromethyl-substituted pyridines exhibit higher reactivity in SNAr reactions compared to methoxy or methyl analogs, as shown by faster kinetics in coupling reactions .
- Thermal Stability: Melting points correlate with substitution patterns; dichloro derivatives (e.g., ~260–280°C) are more thermally stable than mono-halogenated analogs .
- Biological Activity: Thieno[2,3-b]pyridines outperform simpler pyridines in receptor affinity studies (e.g., IC₅₀ values < 10 nM for A1AR), attributed to their fused heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
